

Application Notes and Protocols: 3-Methoxy-5-nitropyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-5-nitropyridin-2-ol

Cat. No.: B1593174

[Get Quote](#)

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of **3-Methoxy-5-nitropyridin-2-ol** in medicinal chemistry. This versatile building block offers a unique combination of functional groups that are highly amenable to a variety of chemical transformations, making it a valuable scaffold in the synthesis of novel therapeutic agents. These notes will delve into the causality behind experimental choices, provide validated protocols, and offer insights into its utility in constructing complex molecules with potential pharmacological activity.

Introduction: The Strategic Value of 3-Methoxy-5-nitropyridin-2-ol

3-Methoxy-5-nitropyridin-2-ol is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a hydroxyl group on a pyridine ring, presents multiple reaction sites for synthetic elaboration.^[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the methoxy and hydroxyl groups can be manipulated to introduce further diversity. This strategic arrangement of functional groups makes it an exceptionally useful building block for creating libraries of compounds for drug discovery programs.^[2]

The inherent biological activity of the nitropyridine scaffold itself is also noteworthy. Nitropyridine derivatives have been investigated for a range of therapeutic applications,

including as anticancer and antimicrobial agents.^[3] Consequently, using **3-Methoxy-5-nitropyridin-2-ol** as a starting material can be a rational approach to designing new chemical entities with desired pharmacological profiles.

Key Physicochemical Properties:

Property	Value	Source
Molecular Formula	C6H6N2O4	[4] [5]
Molecular Weight	170.12 g/mol	[1]
Appearance	Straw yellow solid	[1]
CAS Number	75710-99-5	[1] [5]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Core Applications in Medicinal Chemistry

The utility of **3-Methoxy-5-nitropyridin-2-ol** spans several therapeutic areas, primarily due to its role as a versatile intermediate.^[1] Its application is particularly prominent in the synthesis of kinase inhibitors and other targeted therapies.

Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.^[6] The pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. **3-Methoxy-5-nitropyridin-2-ol** serves as an excellent starting point for generating substituted aminopyridines, a common core in many kinase inhibitors.

Rationale: The nitro group can be readily reduced to an amine, which can then be functionalized through various coupling reactions to introduce moieties that interact with the kinase active site. The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, which are critical for optimizing drug-like properties.

Development of Anticancer Agents

Beyond kinase inhibition, derivatives of **3-Methoxy-5-nitropyridin-2-ol** have been explored for broader anticancer activities. The methoxy group, in particular, has been shown to play a role in the cytotoxic effects of some flavonoid analogs.^[7] The synthesis of novel compounds incorporating the 3-methoxy-5-nitropyridine core can lead to the discovery of agents that induce apoptosis or inhibit cell proliferation through various mechanisms.^{[8][9][10]}

Workflow for Anticancer Drug Discovery:

Caption: A generalized workflow for developing anticancer agents from **3-Methoxy-5-nitropyridin-2-ol**.

Experimental Protocols

The following protocols are provided as a guide for the synthetic manipulation of **3-Methoxy-5-nitropyridin-2-ol**. These are foundational reactions that can be adapted for the synthesis of a wide range of derivatives.

Protocol 1: Reduction of the Nitro Group to an Amine

The conversion of the nitro group to an amine is a pivotal step in functionalizing the pyridine ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Caption: Reduction of **3-Methoxy-5-nitropyridin-2-ol** to 5-Amino-3-methoxypyridin-2-ol.

Step-by-Step Methodology:

- Reaction Setup: In a hydrogenation vessel, dissolve **3-Methoxy-5-nitropyridin-2-ol** (1.0 eq) in ethanol (10 mL/mmol).
- Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).
- Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
- Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Causality and Insights:

- Solvent Choice: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.
- Catalyst Loading: 10 mol% is a standard loading for this type of reduction. The loading can be optimized to improve reaction time and cost-effectiveness.
- Safety: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

Protocol 2: O-Alkylation of the Hydroxyl Group

Alkylation of the hydroxyl group can be achieved using various alkylating agents in the presence of a suitable base. This modification can improve properties such as cell permeability.

Reaction Scheme:

Caption: O-Alkylation of **3-Methoxy-5-nitropyridin-2-ol**.

Step-by-Step Methodology:

- Reaction Setup: To a solution of **3-Methoxy-5-nitropyridin-2-ol** (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).
- Addition of Alkylating Agent: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.2 eq) dropwise at room temperature.

- Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction by TLC or LC-MS.
- Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality and Insights:

- Base and Solvent: The choice of base and solvent is crucial. A stronger base may be required for less reactive alkylating agents. DMF is a polar aprotic solvent that can facilitate SN2 reactions.
- Tautomerism: It is important to note that 2-hydroxypyridines can exist in equilibrium with their 2-pyridone tautomer. The reaction conditions can influence which tautomer reacts.

Advanced Applications and Future Directions

The versatility of **3-Methoxy-5-nitropyridin-2-ol** extends to its use in more complex synthetic strategies, such as cross-coupling reactions and the construction of fused heterocyclic systems. For instance, after converting the hydroxyl group to a triflate or a halide, it can participate in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce aryl or heteroaryl substituents.

The continued exploration of this building block in fragment-based drug discovery and the development of covalent inhibitors holds significant promise.[\[11\]](#) Its inherent reactivity and substitution pattern provide a solid foundation for the design of next-generation therapeutics.

Conclusion

3-Methoxy-5-nitropyridin-2-ol is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for a wide array of synthetic transformations, enabling the efficient construction of diverse molecular scaffolds for drug discovery. The protocols and insights provided in these application notes are intended to

empower researchers to fully leverage the potential of this compound in their quest for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]
- 4. PubChemLite - 3-methoxy-5-nitropyridin-2-ol (C₆H₆N₂O₄) [pubchemlite.lcsb.uni.lu]
- 5. 3-Methoxy-5-nitropyridin-2-ol | 75710-99-5 [chemicalbook.com]
- 6. chemcalkinomics.com [chemcalkinomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: 3-Methoxy-5-nitropyridin-2-ol in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593174#application-of-3-methoxy-5-nitropyridin-2-ol-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com